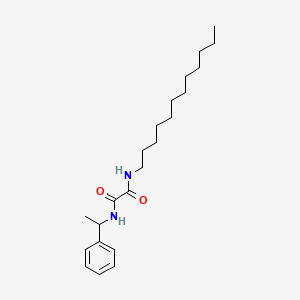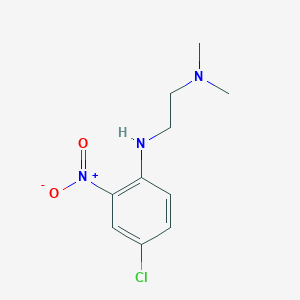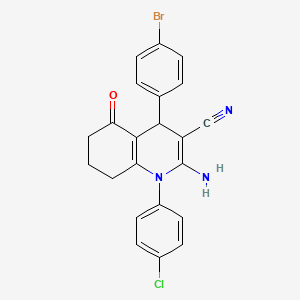![molecular formula C19H16BrNO B11541807 2-bromo-3,4-dimethyl-6-[(E)-(naphthalen-2-ylimino)methyl]phenol](/img/structure/B11541807.png)
2-bromo-3,4-dimethyl-6-[(E)-(naphthalen-2-ylimino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BROMO-3,4-DIMETHYL-6-[(E)-[(NAPHTHALEN-2-YL)IMINO]METHYL]PHENOL is a complex organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds This particular compound is characterized by the presence of a bromine atom, two methyl groups, and a naphthyl group attached to a phenolic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-3,4-DIMETHYL-6-[(E)-[(NAPHTHALEN-2-YL)IMINO]METHYL]PHENOL typically involves the following steps:
Formation of the Schiff Base: The initial step involves the condensation of 2-hydroxy-1-naphthaldehyde with an appropriate amine, such as 3,4-dimethyl-2-aminophenol, under acidic or basic conditions to form the Schiff base.
Bromination: The Schiff base is then subjected to bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position on the phenolic ring.
The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the specific requirements of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-BROMO-3,4-DIMETHYL-6-[(E)-[(NAPHTHALEN-2-YL)IMINO]METHYL]PHENOL can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of the bromine atom and the phenolic hydroxyl group makes the compound susceptible to electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the imine and phenolic groups.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) can be used under acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Nucleophilic Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated, nitrated, or sulfonated derivatives, while nucleophilic substitution can result in the formation of substituted phenols or amines.
Scientific Research Applications
2-BROMO-3,4-DIMETHYL-6-[(E)-[(NAPHTHALEN-2-YL)IMINO]METHYL]PHENOL has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and antifungal agent.
Materials Science: The compound can be used as a ligand in the synthesis of metal complexes, which have applications in catalysis, electronic materials, and sensors.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-BROMO-3,4-DIMETHYL-6-[(E)-[(NAPHTHALEN-2-YL)IMINO]METHYL]PHENOL involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound exerts its antimicrobial effects by interacting with the cell membrane and disrupting its integrity, leading to cell lysis and death.
Metal Complex Formation: As a ligand, the compound can coordinate with metal ions to form stable complexes.
Comparison with Similar Compounds
Similar Compounds
2-BROMO-4,6-DIMETHYLBENZENOL: This compound is structurally similar but lacks the naphthyl and imine groups.
3-BROMO-6-METHOXY-2-METHYL-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENOL: This compound has a similar phenolic structure but contains different substituents.
Uniqueness
2-BROMO-3,4-DIMETHYL-6-[(E)-[(NAPHTHALEN-2-YL)IMINO]METHYL]PHENOL is unique due to the presence of the naphthyl and imine groups, which confer distinct electronic and steric properties. These features enhance its ability to form stable metal complexes and exhibit antimicrobial activity .
Properties
Molecular Formula |
C19H16BrNO |
|---|---|
Molecular Weight |
354.2 g/mol |
IUPAC Name |
2-bromo-3,4-dimethyl-6-(naphthalen-2-yliminomethyl)phenol |
InChI |
InChI=1S/C19H16BrNO/c1-12-9-16(19(22)18(20)13(12)2)11-21-17-8-7-14-5-3-4-6-15(14)10-17/h3-11,22H,1-2H3 |
InChI Key |
BCGBRLLUWLVASZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)Br)O)C=NC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-{2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazinylidene}methyl]phenol](/img/structure/B11541733.png)
![1,2-bis(propylsulfonyl)-N'-[(E)-pyridin-4-ylmethylidene]pyrrolo[2,1-a]isoquinoline-3-carbohydrazide](/img/structure/B11541735.png)
![2-(4-chlorophenyl)-N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11541743.png)

![(4Z)-4-{[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-phenyl-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B11541752.png)
![3-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-2-methyl-2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11541756.png)

![2-{[(E)-(3,5-diiodo-4-methoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11541768.png)
![3-cyclohexyl-1-(3-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea](/img/structure/B11541774.png)
![N-(4-fluorophenyl)-2-{[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide](/img/structure/B11541788.png)
![4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11541794.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11541801.png)

![N-(4-bromophenyl)-N-(2-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-2-oxoethyl)benzenesulfonamide (non-preferred name)](/img/structure/B11541813.png)
